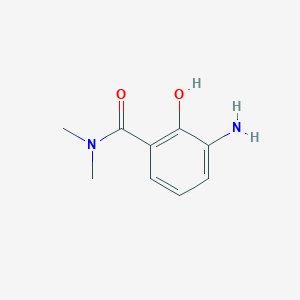
3-Amino-2-hydroxy-N,N-dimethylbenzamide
Cat. No. B1287794
Key on ui cas rn:
464913-11-9
M. Wt: 180.2 g/mol
InChI Key: VLLMILLTHUWJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08183281B2
Procedure details


67.5 g of 2-Hydroxy-N,N-dimethyl-3-nitro-benzamide are dissolved in 1000 ml of EtOH/AcOH 9/1 and degassed 4× by evacuating and purging with argon. 7.5 g of Ru/C are added and the mixture obtained is degassed 4× by evacuating and purging with argon. A reaction mixture obtained is heated to reflux and 25 ml of hydrazine hydrate are added slowly. At 1 hour intervals 3 further portions of 25 ml of hydrazine hydrate are added. A reaction mixture obtained is cooled to rt, filtered and washed with EtOH. Solvent from the filtrate obtained is evaporated. Toluene is added 4× to the residue obtained and solvent is evaporated. A residue obtained is taken up in 1 l of H2O and 1 l of EtOAc. An aqueous layer obtained is extracted 3× with EtOAc. The organic layers obtained are washed 2× with brine, dried, filtered and solvent is evaporated. A residue obtained is purified by column chromatography over 500 g of silica using EtOAc/heptane 1/1 as the eluant to give 3-amino-2-hydroxy-N,N-dimethyl-benzamide.

Name
EtOH AcOH
Quantity
1000 mL
Type
solvent
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([N:6]([CH3:8])[CH3:7])=[O:5].O.NN>CCO.CC(O)=O.O.CCOC(C)=O>[NH2:13][C:12]1[C:2]([OH:1])=[C:3]([CH:9]=[CH:10][CH:11]=1)[C:4]([N:6]([CH3:8])[CH3:7])=[O:5] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
67.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)N(C)C)C=CC=C1[N+](=O)[O-]
|
|
Name
|
EtOH AcOH
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO.CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Three
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Four
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
degassed 4×
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evacuating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purging with argon
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
7.5 g of Ru/C are added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is degassed 4×
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evacuating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purging with argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A reaction mixture obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A reaction mixture obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent from the filtrate obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Toluene is added 4× to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An aqueous layer obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted 3× with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layers obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
are washed 2× with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by column chromatography over 500 g of silica
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=C(C(=O)N(C)C)C=CC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
